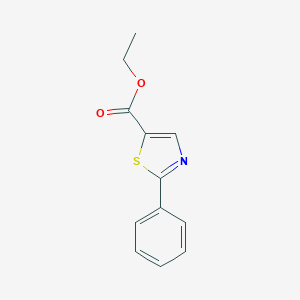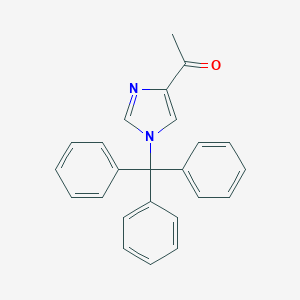acetic acid CAS No. 195719-43-8](/img/structure/B176944.png)
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMMA is a chiral compound that belongs to the class of alpha-amino acids and has a molecular formula of C14H19NO3.
Wirkmechanismus
The exact mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its potential as a starting material for the synthesis of new drugs. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its chiral nature, which can make the synthesis of new compounds more challenging.
Zukünftige Richtungen
There are a number of future directions for the study of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. One area of research is the development of new drugs based on [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Although some progress has been made in understanding its effects on neurotransmitters and COX-2, more research is needed to fully understand its mechanism of action. Finally, the potential of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid as a chemotherapeutic agent for the treatment of cancer should be further investigated.
Conclusion
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, or [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, is a chiral compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Its exact mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the growth of cancer cells. While there are some limitations to using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments, its potential as a starting material for the synthesis of new drugs makes it a promising area of research for the future.
Synthesemethoden
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is synthesized through a multi-step process that involves the condensation of 2,2-dimethylpropanoyl chloride with methylamine followed by the addition of phenylacetic acid. The reaction is carried out in the presence of a base, typically sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through a series of steps, including filtration, washing, and recrystallization.
Wissenschaftliche Forschungsanwendungen
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
195719-43-8 |
|---|---|
Produktname |
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-[2,2-dimethylpropanoyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
InChI-Schlüssel |
QGIMVENUWKTDJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Synonyme |
Benzeneacetic acid, -alpha--[(2,2-dimethyl-1-oxopropyl)methylamino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




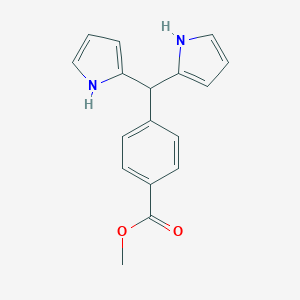
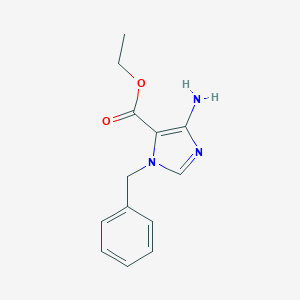
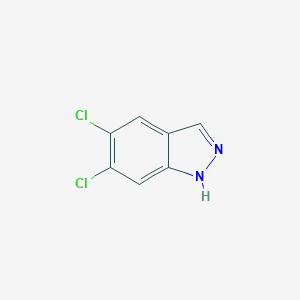
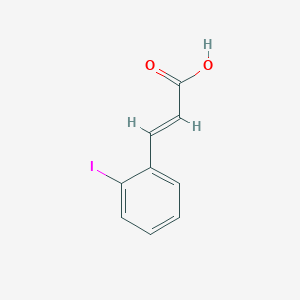
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

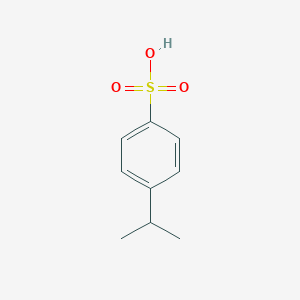
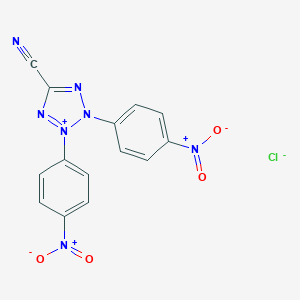
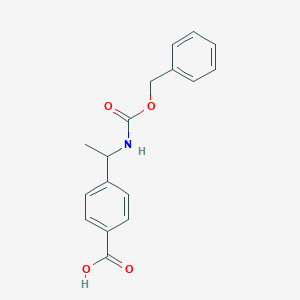
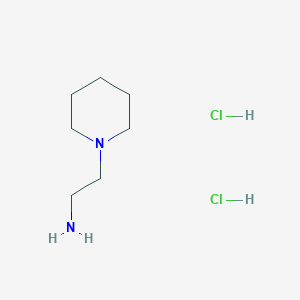
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
